molecular formula C14H10N4O2 B10877345 4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile

4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile

Cat. No.: B10877345
M. Wt: 266.25 g/mol
InChI Key: ZVONVOUSOJOKNU-MHWRWJLKSA-N
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Description

3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE is a complex organic compound with significant interest in various scientific fields. This compound features a nitro group, a hydrazino group, and a benzonitrile moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE typically involves the reaction of 3-nitrobenzonitrile with phenylmethylenehydrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydrazino group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2,4-triazol-5-one: Known for its energetic properties and used in explosives.

    4-Hydroxy-3-nitrobenzonitrile: Used in the synthesis of various organic compounds.

    4-Methyl-3-nitrobenzonitrile: Utilized in the production of dyes and pigments.

Uniqueness

3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile

InChI

InChI=1S/C14H10N4O2/c15-9-12-6-7-13(14(8-12)18(19)20)17-16-10-11-4-2-1-3-5-11/h1-8,10,17H/b16-10+

InChI Key

ZVONVOUSOJOKNU-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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